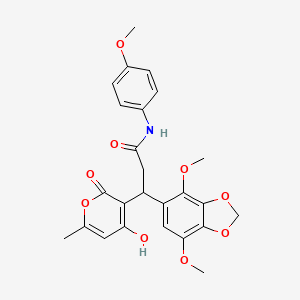![molecular formula C19H19NO4 B11051338 N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11051338.png)
N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is a complex organic compound featuring a benzodioxin core, a cyclopropane carboxamide group, and a hydroxy(phenyl)methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzodioxin Core: The benzodioxin core can be synthesized through a condensation reaction between catechol and formaldehyde under acidic conditions, followed by cyclization.
Introduction of the Hydroxy(phenyl)methyl Group: This step involves the Friedel-Crafts alkylation of the benzodioxin core with benzyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopropanecarboxamide Formation: The final step is the amidation reaction where the intermediate product is reacted with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy(phenyl)methyl group can undergo oxidation to form a ketone.
Reduction: The benzodioxin core can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic ring in the benzodioxin core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrobenzodioxin derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to natural ligands. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The hydroxy(phenyl)methyl group may interact with active sites through hydrogen bonding or hydrophobic interactions, while the benzodioxin core provides structural stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide
- N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propionamide
Uniqueness
Compared to similar compounds, N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide features a cyclopropane ring, which imparts rigidity and may enhance binding affinity to certain biological targets. This structural uniqueness could translate to improved efficacy or selectivity in its applications.
Eigenschaften
Molekularformel |
C19H19NO4 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H19NO4/c21-18(12-4-2-1-3-5-12)14-10-16-17(24-9-8-23-16)11-15(14)20-19(22)13-6-7-13/h1-5,10-11,13,18,21H,6-9H2,(H,20,22) |
InChI-Schlüssel |
AWTGGSYDGBHNBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2C(C4=CC=CC=C4)O)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051259.png)
![2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11051264.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[3-(trifluoromethyl)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B11051270.png)
![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)

![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)

![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-](/img/structure/B11051312.png)
![6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11051318.png)
![3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051331.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate](/img/structure/B11051339.png)